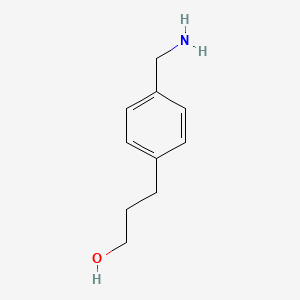

Benzenepropanol, 4-(aminomethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminométhyl)benzènepropanol: est un composé organique de formule moléculaire C10H15NO. Il se caractérise par la présence d'un cycle benzénique lié à une chaîne propanol, elle-même substituée par un groupe aminométhyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 4-(aminométhyl)benzènepropanol peut être réalisée par plusieurs méthodes. Une approche courante implique la réduction de l'acide 4-aminométhylbenzoïque. Ce processus comprend généralement la préparation du 4-carboxylbenzaldéhyde ou de son ester alkylique, suivie de l'oximation et de la réduction ultérieure à l'aide d'hydrogène dans une solution aqueuse d'hydroxyde de sodium . Une autre méthode implique la réduction catalytique de l'acide 4-cyanobenzoïque en utilisant le catalyseur de nickel de Raney en présence d'ammoniac .

Méthodes de production industrielle: La production industrielle de 4-(aminométhyl)benzènepropanol utilise souvent des techniques d'hydrogénation catalytique. Ces méthodes sont conçues pour maximiser le rendement tout en minimisant les sous-produits et l'impact environnemental. L'utilisation de l'hydrogénation à basse pression et de procédés de purification simples rend la production rentable et évolutive .

Analyse Des Réactions Chimiques

Types de réactions: Le 4-(aminométhyl)benzènepropanol subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent le convertir en différents dérivés aminés.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction: L'hydrogène gazeux (H2) en présence de catalyseurs tels que le palladium sur carbone (Pd/C) ou le nickel de Raney.

Substitution: Réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle dans des conditions basiques ou acides.

Produits majeurs: Les principaux produits formés à partir de ces réactions comprennent divers dérivés aminés, des aldéhydes et des acides carboxyliques, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Le 4-(aminométhyl)benzènepropanol a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 4-(aminométhyl)benzènepropanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminométhyle lui permet d'agir comme nucléophile, participant à diverses réactions biochimiques. Il peut se lier aux enzymes et aux récepteurs, modulant leur activité et influençant les processus cellulaires. La capacité du composé à former des liaisons hydrogène et à interagir avec les régions hydrophobes des protéines en fait un outil polyvalent en recherche biochimique .

Mécanisme D'action

The mechanism of action of Benzenepropanol, 4-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to act as a nucleophile, participating in various biochemical reactions. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a versatile tool in biochemical research .

Comparaison Avec Des Composés Similaires

Composés similaires :

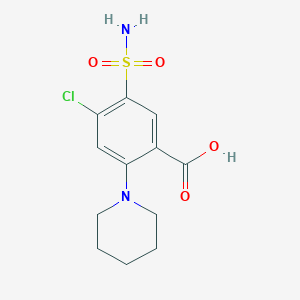

Acide 4-aminométhylbenzoïque: Partage le groupe aminométhyle mais diffère par la présence d'un groupe acide carboxylique au lieu d'une chaîne propanol.

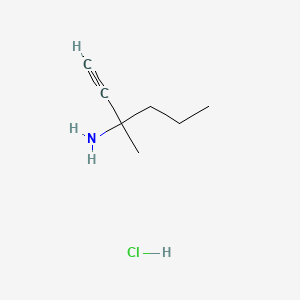

Benzylamine: Contient un cycle benzénique lié à un groupe aminométhyle mais ne possède pas la chaîne propanol.

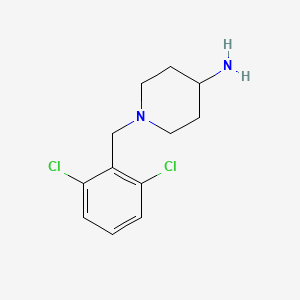

Phénylpropanolamine: Structure similaire mais avec un groupe hydroxyle sur la chaîne propanol.

Unicité: Le 4-(aminométhyl)benzènepropanol est unique en raison de sa combinaison d'un cycle benzénique, d'une chaîne propanol et d'un groupe aminométhyle. Cette structure offre un équilibre de propriétés hydrophobes et hydrophiles, ce qui la rend adaptée à diverses applications en chimie, en biologie et en industrie .

Propriétés

Formule moléculaire |

C10H15NO |

|---|---|

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

3-[4-(aminomethyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H15NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8,11H2 |

Clé InChI |

HLTSQNCTHSWMHP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CCCO)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide](/img/structure/B12120570.png)

![4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-](/img/structure/B12120586.png)

![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12120593.png)

![Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12120620.png)

![9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)

![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)